![molecular formula C6H7N3S2 B2371095 [(E)-3-Thienylmethylenamino]thioharnstoff CAS No. 1161720-10-0](/img/structure/B2371095.png)

[(E)-3-Thienylmethylenamino]thioharnstoff

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

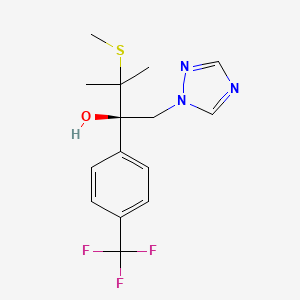

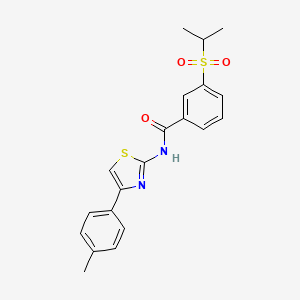

[(E)-3-thienylmethyleneamino]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry. The compound features a thienyl group, which is a sulfur-containing heterocycle, attached to a methyleneamino group, which is further connected to a thiourea moiety.

Wissenschaftliche Forschungsanwendungen

[(E)-3-thienylmethyleneamino]thiourea has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of thiourea derivatives, such as [(E)-3-thienylmethyleneamino]thiourea, are often proteins and peptides, specifically cysteine residues . Thiourea derivatives have been shown to successfully catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds .

Mode of Action

The interaction of [(E)-3-thienylmethyleneamino]thiourea with its targets involves the formation of hydrogen bonds between the compound and the amino-acid residues of the target protein . This interaction can lead to changes in the protein’s structure and function, potentially affecting various biological processes.

Biochemical Pathways

Thiourea derivatives have been linked to several important biochemical pathways. For instance, they have been associated with the inhibition of thyroxine production in the thyroid gland, leading to an increased pituitary secretion of thyreotropic hormone and potentially causing hyperplasia of the thyroid

Pharmacokinetics

Thiourea derivatives exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics . They are often absorbed and excreted largely unchanged via the kidneys . The bioavailability of these compounds can be influenced by various factors, including their chemical structure and the presence of other substances in the body.

Result of Action

The molecular and cellular effects of [(E)-3-thienylmethyleneamino]thiourea’s action can vary depending on the specific target and the biological context. For example, in the case of thyroid cells, the compound’s action can lead to the inhibition of thyroxine production and potentially cause hyperplasia of the thyroid . In the context of cancer cells, thiourea derivatives have been associated with antiviral, antioxidant, and anticancer properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [(E)-3-thienylmethyleneamino]thiourea. For instance, the compound’s action can be affected by the pH and temperature of its environment, as well as the presence of other substances. Additionally, genetic factors can influence an individual’s response to the compound, as seen in the case of phenylthiocarbamide, a related thiourea derivative .

Vorbereitungsmethoden

The synthesis of [(E)-3-thienylmethyleneamino]thiourea typically involves the condensation of an amine with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these reactions due to their simplicity and high yield.

Analyse Chemischer Reaktionen

[(E)-3-thienylmethyleneamino]thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

[(E)-3-thienylmethyleneamino]thiourea can be compared with other thiourea derivatives, such as:

1-acyl-3-substituted thioureas: These compounds have additional acyl groups, enhancing their biological activities and coordination chemistry.

Selenourea: Similar to thiourea but with selenium instead of sulfur, exhibiting different chemical and biological properties. The uniqueness of [(E)-3-thienylmethyleneamino]thiourea lies in its specific thienyl and methyleneamino groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

IUPAC Name |

[(E)-thiophen-3-ylmethylideneamino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S2/c7-6(10)9-8-3-5-1-2-11-4-5/h1-4H,(H3,7,9,10)/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSANNLIWCSLCB-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=NNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=N/NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)

![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)

![N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2371023.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)